molecular formula C18H22N2O3S B2788212 N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide CAS No. 861206-79-3

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide

Cat. No.: B2788212
CAS No.: 861206-79-3
M. Wt: 346.45
InChI Key: IAUPULAPCQWZFH-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-20-17(22)15(24-18(20)23)11-12-7-9-14(10-8-12)19-16(21)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUPULAPCQWZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}cyclohexanecarboxamide, identified by its CAS number 860651-01-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 334.44 g/mol
  • Purity : >90%

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related thiazole derivatives can effectively inhibit cell growth in multiple cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
PIB-SOHT-290.5
PIB-SOM210.8
PIB-SOMCF70.6
CA-4HT-290.7

*IC50 is the concentration required to inhibit cell growth by 50% .

The mechanism underlying the biological activity of this compound is believed to involve disruption of microtubule dynamics. Similar compounds have been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .

Additionally, these compounds may induce cell cycle arrest in the G2/M phase. This was evidenced in studies where treated cells displayed significant alterations in cell cycle progression and cytoskeleton integrity .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study evaluated various thiazole derivatives for their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited nanomolar range activity against resistant cancer cells .
  • Mechanistic Insights :
    • Research into the structure–activity relationship (SAR) revealed that modifications to the thiazole ring could enhance biological activity. This highlights the importance of chemical structure in determining the efficacy of these compounds against cancer cells .
  • In Vivo Studies :
    • Chick chorioallantoic membrane assays demonstrated that specific thiazole derivatives could effectively block angiogenesis and tumor growth with low toxicity levels in vivo .

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